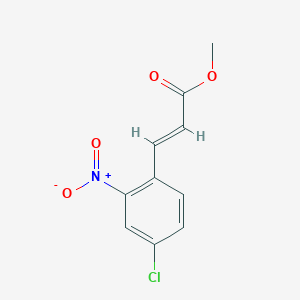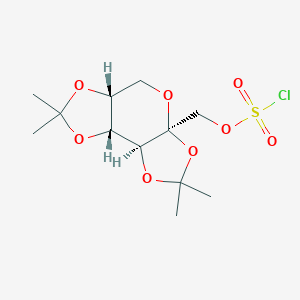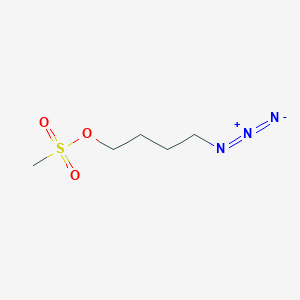
Benzofenona hidrazona
Descripción general
Descripción
Benzophenone hydrazone derivatives are a class of compounds with significant importance due to their biological activities, particularly as synthetic insecticides and acaricides. These compounds have been the subject of various studies aiming to understand their structure-activity relationships and to develop new molecules with enhanced bioactivities. The interest in these compounds is driven by their potential use in agriculture to control pests and improve crop yields .
Synthesis Analysis
The synthesis of benzoph
Aplicaciones Científicas De Investigación
Síntesis de hidrazonas y bases de Schiff
La benzofenona hidrazona se utiliza en la síntesis de varias hidrazonas y bases de Schiff. Estos compuestos son significativos en química medicinal debido a su amplio espectro de actividades biológicas . El proceso de síntesis a menudo implica la reacción de hidrazidas con diferentes aldehídos o cetonas, y la this compound sirve como un intermedio crucial en estas reacciones.
Desarrollo de quinazolinas
En el campo del desarrollo de fármacos, la this compound se utiliza para crear quinazolinas, que son compuestos conocidos por sus propiedades antiinflamatorias y analgésicas . Esta aplicación es particularmente importante en la búsqueda de nuevos medicamentos para aliviar el dolor.
Síntesis de antibióticos
La this compound juega un papel en la síntesis de antibióticos, específicamente en la formación de 6-APA y 7-ACA, que son intermediarios clave en la producción de penicilinas semisintéticas . Esta aplicación es crítica en la industria farmacéutica para desarrollar nuevos tratamientos antibióticos.
Pigmentos orgánicos
Este compuesto también se utiliza en la producción de pigmentos orgánicos. Estos pigmentos encuentran aplicaciones en diversas industrias, incluidas textiles, tintas y plásticos, proporcionando coloración y propiedades funcionales a los materiales .
Intermediarios médicos
Como intermedio médico, la this compound participa en la síntesis de varias moléculas biológicamente activas. Su papel como intermedio permite la creación de compuestos con potenciales efectos terapéuticos .
Fotoiniciador en aplicaciones de curado UV
La this compound se emplea como fotoiniciador en aplicaciones de curado UV. Es fundamental en procesos que involucran tintas, adhesivos, recubrimientos y fibras ópticas, donde inicia el proceso de polimerización al exponerse a la luz UV .
Sensores colorimétricos
La investigación ha indicado que ciertos derivados de la this compound pueden cambiar de color de forma reversible en respuesta a cambios de temperatura. Esta propiedad se explota en el desarrollo de sensores colorimétricos, que tienen aplicaciones en varios campos, incluida la vigilancia ambiental y el diagnóstico .
Actividades antimicrobianas y citotóxicas
Las actividades antimicrobianas y citotóxicas de los derivados de la this compound se evalúan por su uso potencial en el tratamiento de líneas celulares cancerosas humanas e infecciones bacterianas. Esta investigación es fundamental para descubrir nuevos tratamientos para el cáncer y las enfermedades bacterianas .
Mecanismo De Acción
Target of Action
Benzophenone hydrazone primarily targets the nonlinear optical (NLO) responses in organic materials . It is used in the development of photonics applications, particularly for developing second harmonic generation crystals . The compound’s primary targets are the electron donor groups and electron acceptor groups attached to the para positions of the aromatic rings .
Mode of Action
Benzophenone hydrazone interacts with its targets through a phenomenon known as the first-order molecular hyperpolarizability . This is a second-order nonlinear optical phenomenon that is systematically investigated in organic compounds, including benzophenone and benzophenone hydrazone derivatives . The interaction results in changes in the NLO responses of the compounds, which can be optimized for the development of photonics crystals .
Biochemical Pathways
The biochemical pathways affected by benzophenone hydrazone are related to the engineering of molecular structures . The compound influences the NLO properties of organic materials, leading to their optimization for photonics applications . The downstream effects include the development of high-performance NLO materials that are faster, reliable, and efficient .
Pharmacokinetics
It’s worth noting that the compound is used in the gas phase during quantum-chemical calculations . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The action of benzophenone hydrazone results in the enhancement of the first-order molecular hyperpolarizability of organic compounds . This leads to the development of specific derivatives of benzophenone and benzophenone hydrazone that exhibit high dynamic first-order molecular hyperpolarizability values . These derivatives are potential candidates for photonic applications .
Action Environment
The action, efficacy, and stability of benzophenone hydrazone are influenced by environmental factors such as the presence of electron donor and acceptor groups . These groups, attached to the para positions of the aromatic rings, play a crucial role in the compound’s interaction with its targets . Additionally, the compound’s action is studied in the gas phase, indicating that the phase of the environment may also influence its action .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Benzophenone hydrazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with transition metal complexes, forming stable compounds that exhibit antimicrobial, antituberculosis, and antioxidant activities . These interactions are primarily facilitated through coordination with enolic oxygen atoms, azomethine nitrogen atoms, and phenolic oxygen atoms, which contribute to its biochemical properties.
Cellular Effects
Benzophenone hydrazone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes and proteins, leading to changes in cellular function. For instance, its interaction with metal complexes can result in antimicrobial and antituberculosis effects, impacting the growth and survival of bacterial and fungal cells . Additionally, benzophenone hydrazone’s antioxidant properties can protect cells from oxidative stress, thereby influencing cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of benzophenone hydrazone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with transition metals, which can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. These interactions are mediated by the hydrazone functional group, which facilitates binding to metal ions and other biomolecules . As a result, benzophenone hydrazone can modulate enzyme activity and gene expression, contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzophenone hydrazone can change over time due to its stability and degradation. Studies have shown that its antimicrobial and antioxidant activities can persist over extended periods, although the compound may undergo gradual degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that benzophenone hydrazone can maintain its biochemical properties over time.
Dosage Effects in Animal Models
The effects of benzophenone hydrazone vary with different dosages in animal models. At lower doses, it exhibits beneficial antimicrobial and antioxidant activities, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Benzophenone hydrazone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with transition metal complexes can influence the activity of enzymes involved in oxidative stress response and other metabolic processes . These interactions contribute to the compound’s overall biochemical effects and its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, benzophenone hydrazone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties and the presence of specific transporters and binding proteins.
Subcellular Localization
Benzophenone hydrazone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of benzophenone hydrazone is essential for elucidating its mechanism of action and its effects on cellular function.
Propiedades
IUPAC Name |
benzhydrylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCSNMDOZNUZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063806 | |
| Record name | Methanone, diphenyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow powder; [Acros Organics MSDS] | |
| Record name | Benzophenone hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.000151 [mmHg] | |
| Record name | Benzophenone hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
5350-57-2 | |
| Record name | Benzophenone hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylmethylidenehydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, diphenyl-, hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, diphenyl-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenonehydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2WWI81YAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of benzophenone hydrazone?
A1: Benzophenone hydrazone (C13H12N2) consists of a benzophenone moiety (C6H5)2CO linked to a hydrazine group (NH2NH2) through a carbon-nitrogen double bond (C=N).
Q2: What is the molecular weight of benzophenone hydrazone?
A2: The molecular weight of benzophenone hydrazone is 196.25 g/mol.
Q3: How can benzophenone hydrazone be characterized spectroscopically?
A3: Benzophenone hydrazone can be characterized using various spectroscopic techniques:* FTIR: The characteristic peaks for benzophenone hydrazone include N-H stretching vibrations around 3300 cm-1, C=N stretching at approximately 1600 cm-1, and aromatic C=C stretching around 1500-1600 cm-1. [] * NMR: 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, ]
Q4: How is benzophenone hydrazone synthesized?
A4: Benzophenone hydrazone is typically synthesized by reacting benzophenone with hydrazine hydrate. The reaction can be catalyzed by acids like acetic acid [] or by ammonium ionic liquids for improved efficiency. []
Q5: What is diphenyldiazomethane, and how is it related to benzophenone hydrazone?
A5: Diphenyldiazomethane (Ph2CN2) is a valuable reagent often used to protect carboxylic acids. It is prepared by oxidizing benzophenone hydrazone using various oxidizing agents like Magtrieve (CrO2) [], alumina-supported KMnO4 [], or peracetic acid. []
Q6: How can benzophenone hydrazone be used to synthesize indoles?
A6: Benzophenone hydrazone can be N-arylated with aryl halides using a palladium catalyst. The resulting N-aryl benzophenone hydrazones are then subjected to hydrolysis and Fischer cyclization to produce indoles. This methodology is versatile and allows for the synthesis of diversely substituted indoles. [, ]
Q7: Can benzophenone hydrazone be used in C-N coupling reactions?
A7: Yes, benzophenone hydrazone participates in both palladium-catalyzed Buchwald-Hartwig reactions and copper-catalyzed Chan-Evans-Lam reactions. These reactions allow for the formation of C-N bonds with aryl chlorides and aryl boronic acids, respectively, providing a route to access aryl hydrazines indirectly. []
Q8: What catalytic processes involve benzophenone hydrazone?
A8: Benzophenone hydrazone has shown promise in nickel-catalyzed reactions:* Alkyne Hydrohydrazonation: Nickel catalysts with N-heterocyclic carbene (NHC) ligands facilitate the addition of benzophenone hydrazone to internal alkynes, yielding ketazines. []* N-Arylation: Nickel complexes with NHC ligands effectively catalyze the coupling of benzophenone hydrazone with aryl bromides, offering a simple route to aryl hydrazones. []
Q9: What are the applications of benzophenone hydrazone in material science?
A9: Benzophenone hydrazone derivatives are incorporated into diarylethene molecules to create photochromic materials. These materials exhibit changes in their photochromic and fluorescent properties upon irradiation with UV/Vis light and in the presence of metal ions like Cu2+. This property makes them suitable for applications in colorimetric and fluorescent chemosensors and molecular logic circuits. []
Q10: How is benzophenone hydrazone used in insecticide development?
A10: Benzophenone hydrazone derivatives exhibit potent insecticidal and acaricidal activity. [, , ] Structural modifications on both the aromatic and hydrazone moieties influence their activity. Compounds with halogen and triflate or perhaloalkoxy substituents on the aromatic rings and acyl-type substituents on the hydrazone generally display enhanced insecticidal activity. []
Q11: What other biological applications are being explored for benzophenone hydrazone?
A11: Benzophenone hydrazone derivatives are being investigated for their potential as antimicrobial agents. Hyaluronic acid (HA) modified with benzophenone hydrazone showed promising results in antimicrobial tests, exhibiting higher activity and a longer-lasting effect compared to native HA. [, ]
Q12: How stable is benzophenone hydrazone?
A12: While generally stable, benzophenone hydrazone can turn yellow upon prolonged storage. Purification methods using activated carbon and organic solvents have been developed to address this issue. []
Q13: How is benzophenone hydrazone analyzed?
A13: Various analytical techniques are used to characterize and quantify benzophenone hydrazone:* HPLC: Used to determine the purity of synthesized benzophenone hydrazone. []* TLC: Utilized to monitor the progress of reactions involving benzophenone hydrazone, differentiating it from reactants and products based on their Rf values. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



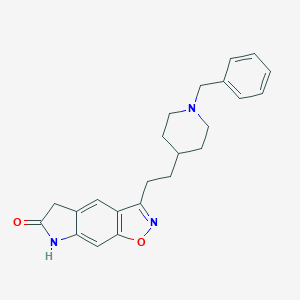

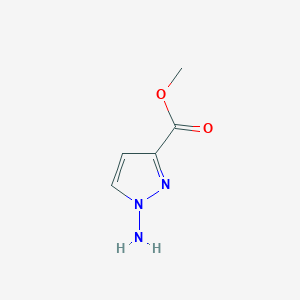

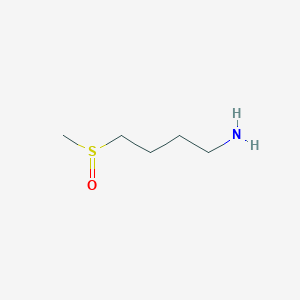
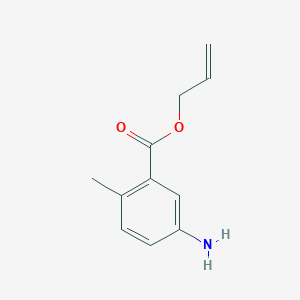


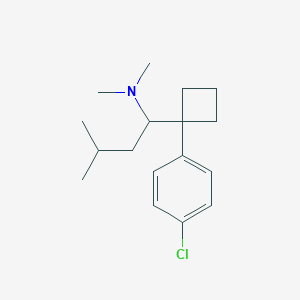
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
